molecular formula C23H23N3O4S B3205277 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 1040642-55-4

3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B3205277
CAS No.: 1040642-55-4
M. Wt: 437.5 g/mol
InChI Key: XXFUZSSRXMJDDS-UHFFFAOYSA-N
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Description

3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized from thiourea and a suitable α-haloketone under acidic conditions. The phenyl group is introduced via a Friedel-Crafts acylation reaction. The final step involves coupling the imidazo[2,1-b]thiazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The imidazo[2,1-b]thiazole derivatives have been investigated for their efficacy against various cancer cell lines, particularly those associated with acute myeloid leukemia (AML).

Case Study: Activity Against AML

A study synthesized several 6-phenylimidazo[2,1-b]thiazole derivatives and evaluated their activity against the FLT3-dependent human AML cell line MV4-11. Among these compounds, some exhibited potent inhibition of cell viability with IC50 values as low as 0.002 μM, indicating a strong potential for therapeutic application in AML treatment . The mechanism of action was further explored through FLT3 kinase inhibition assays, revealing significant enzymatic inhibition (IC50: 0.022 μM) for the most active compounds.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 19MV4-110.002FLT3 kinase inhibition
Compound XHeLa>10Not effective
Compound YMDA-MB-2311.4VEGFR2 inhibition

Antimicrobial Properties

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. A study focused on synthesizing novel hydrazone derivatives of imidazo[2,1-b]thiazole and assessing their antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

The synthesized compounds were tested against a range of bacterial and fungal strains. Notably, certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing higher efficacy than established antibiotics like sorafenib .

Table 2: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
N2-CyclohexylideneS. aureus0.5 μg/mL
N2-(3-methylcyclohexyl)E. coli1.0 μg/mL
N2-(4-methoxybenzylidene)C. albicans0.8 μg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of these compounds. The presence of various substituents on the imidazo[2,1-b]thiazole core significantly influences both anticancer and antimicrobial activities.

Key Findings in SAR Analysis

  • Substituent Effects : Bulky groups on the pyridine ring enhance antitumor activity while maintaining selectivity against non-target cell lines.
  • Functional Groups : The incorporation of methoxy groups has been linked to improved solubility and bioavailability.

Mechanism of Action

The mechanism of action of 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole: Known for its antiproliferative activity.

    3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: Used in photoelectric applications.

Uniqueness

3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide stands out due to its unique combination of the imidazo[2,1-b]thiazole core with a trimethoxyphenyl group, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a derivative of the imidazo[2,1-b]thiazole class, which has garnered attention for its potential biological activities, particularly in the treatment of various cancers and microbial infections. This article reviews the biological activity of this compound based on existing literature, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure features a phenyl group attached to an imidazo[2,1-b]thiazole moiety and a trimethoxyphenyl group linked via a propanamide chain. The presence of multiple functional groups suggests a potential for diverse biological interactions.

Anticancer Activity

Research has indicated that compounds within the imidazo[2,1-b]thiazole family exhibit significant anticancer properties. A study focused on related derivatives demonstrated potent activity against acute myeloid leukemia (AML) cell lines, particularly MV4-11, with IC50 values as low as 0.002 µM for some derivatives . The mechanism appears to involve selective inhibition of FLT3 kinase activity, critical in AML pathogenesis.

Table 1: Summary of Anticancer Activity

CompoundTarget Cell LineIC50 (µM)Mechanism
6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamideMV4-110.002FLT3 inhibition
This compoundTBDTBDTBD

Antimicrobial Activity

The compound's antimicrobial properties have been investigated through various studies. For instance, derivatives of imidazo[2,1-b]thiazole have shown promising antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 4.69 to 22.9 µM against Gram-positive bacteria .

Table 2: Summary of Antimicrobial Activity

PathogenMIC (µM)Activity Type
Staphylococcus aureus5.64Antibacterial
Escherichia coli13.40Antibacterial
Candida albicans16.69Antifungal

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazo[2,1-b]thiazole scaffold can significantly influence biological activity. For example:

  • Substituents on the phenyl ring enhance antimicrobial efficacy.
  • The presence of electron-donating groups appears to increase potency against certain cancer cell lines.

Case Studies

A pertinent case study involved synthesizing various derivatives and evaluating their biological activities. One derivative demonstrated significant cytotoxicity against pancreatic ductal adenocarcinoma with GI50 values ranging from 1.4 to 4.2 µM . These findings underscore the potential therapeutic applications of imidazo[2,1-b]thiazole derivatives in oncology.

Properties

IUPAC Name

3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-28-19-11-16(12-20(29-2)22(19)30-3)24-21(27)10-9-17-14-31-23-25-18(13-26(17)23)15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFUZSSRXMJDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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